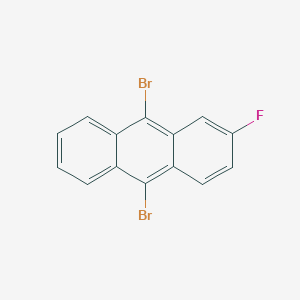

9,10-Dibromo-2-fluoroanthracene

Beschreibung

Eigenschaften

Molekularformel |

C14H7Br2F |

|---|---|

Molekulargewicht |

354.01 g/mol |

IUPAC-Name |

9,10-dibromo-2-fluoroanthracene |

InChI |

InChI=1S/C14H7Br2F/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H |

InChI-Schlüssel |

RWOOWSACFPOUJD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dibromo-2-fluoroanthracene typically involves the bromination and fluorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 9,10-dibromoanthracene is then subjected to fluorination using a fluorinating agent like silver fluoride or potassium fluoride under controlled conditions .

Industrial Production Methods

Industrial production of 9,10-Dibromo-2-fluoroanthracene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and bromine, followed by fluorination in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Dibromo-2-fluoroanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid

Common Reagents and Conditions

Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Zinc in acetic acid, catalytic hydrogenation

Major Products Formed

Substitution: Various substituted anthracenes depending on the reagents used.

Oxidation: Anthraquinones and other oxygenated derivatives.

Reduction: Anthracene and partially reduced derivatives

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Semiconductors

9,10-Dibromo-2-fluoroanthracene is utilized in the development of organic semiconductor materials. Its structure allows for effective charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine and fluorine atoms enhances its electronic properties, leading to improved efficiency and stability in devices. Research indicates that compounds with similar structures exhibit high quantum yields and reduced non-radiative relaxation, which is crucial for the performance of OLEDs .

Case Study: Organic Photovoltaics

A study demonstrated that incorporating 9,10-dibromo-2-fluoroanthracene into the active layer of OPVs significantly improved power conversion efficiency compared to devices without this compound. The enhanced charge mobility facilitated better exciton dissociation and charge collection, resulting in higher overall device performance .

Photochemical Applications

Fluorescent Dyes

The compound serves as an effective fluorescent dye due to its strong photoluminescence properties. Its ability to absorb light and re-emit it at longer wavelengths makes it useful in various imaging applications, including biological imaging and sensor technologies. The presence of bromine and fluorine enhances its photostability against UV degradation, making it a robust choice for long-term applications .

Table 1: Comparison of Fluorescent Properties

| Compound | Quantum Yield | Stability (UV) | Application Area |

|---|---|---|---|

| 9,10-Dibromo-2-fluoroanthracene | High | High | Biological Imaging |

| 9,10-Diphenylanthracene | Moderate | Low | General Fluorescence |

Materials Science

Synthesis of Functional Materials

9,10-Dibromo-2-fluoroanthracene has been employed as a precursor in the synthesis of various functional materials. Its reactivity allows for the formation of complex polymers and nanostructures through processes such as Suzuki coupling and other cross-coupling reactions. These materials have potential applications in sensors, catalysis, and drug delivery systems .

Case Study: Polymer Development

Research has shown that polymers synthesized from 9,10-dibromo-2-fluoroanthracene exhibit enhanced mechanical properties and thermal stability. These polymers are being explored for use in high-performance coatings and composite materials that require durability under harsh conditions .

Environmental Applications

Pollution Monitoring

Due to its fluorescent properties, 9,10-dibromo-2-fluoroanthracene can be used in environmental monitoring as a sensor for detecting pollutants. Its ability to respond to changes in chemical environments makes it suitable for real-time monitoring of water quality and air pollution levels .

Wirkmechanismus

The mechanism of action of 9,10-Dibromo-2-fluoroanthracene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, leading to the formation of new compounds. The compound’s electroluminescent properties are attributed to its ability to emit light when excited by an external energy source .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Differences

*Calculated based on C₁₄H₇Br₂F.

Key Observations :

Key Observations :

- Halogenated Anthracenes : Brominated derivatives (e.g., 9,10-dibromoanthracene) are commonly synthesized via palladium-catalyzed cross-coupling, with yields ranging 58–79% . Fluorinated analogs may require milder conditions due to fluorine’s sensitivity to harsh reagents.

- Heteroatom Incorporation : Nitrogen- or oxygen-containing derivatives (e.g., diaza-anthracenes) exhibit distinct reactivity, such as nucleophilic substitution at fluorine sites .

Photophysical and Electrochemical Properties

Table 3: Spectroscopic and Electrochemical Data

*Data inferred from anthracene derivatives in .

†Estimated based on electron-withdrawing effects of halogens.

Key Observations :

- Fluorine Impact: Fluorine’s electronegativity increases oxidation potentials (e.g., +1.8 V vs. +1.5 V for non-fluorinated dibromoanthracene), suggesting improved stability in hole-transport layers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.